Cas no 668971-90-2 (5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid)
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Isoxazolecarboxylic acid, 5-(2-ethoxyphenyl)-
- 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
- 5-(2-ETHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID
- EN300-1846671
- AKOS002657800
- 668971-90-2
- SCHEMBL6815937
- 5-(2-ethoxyphenyl)isoxazole-3-carboxylic acid
- DTXSID20678846
-
- Inchi: 1S/C12H11NO4/c1-2-16-10-6-4-3-5-8(10)11-7-9(12(14)15)13-17-11/h3-7H,2H2,1H3,(H,14,15)
- InChI Key: XCOCESBOKNLNRA-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC=CC=1C1=CC(C(=O)O)=NO1
Computed Properties
- Exact Mass: 233.06883
- Monoisotopic Mass: 233.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 72.6Ų
Experimental Properties
- PSA: 72.56
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1846671-0.05g |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
668971-90-2 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1846671-0.1g |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
668971-90-2 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1846671-0.25g |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
668971-90-2 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1846671-0.5g |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
668971-90-2 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1846671-1.0g |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
668971-90-2 | 1g |
$1070.0 | 2023-06-02 | ||
| Enamine | EN300-1846671-2.5g |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
668971-90-2 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1846671-5.0g |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
668971-90-2 | 5g |
$3105.0 | 2023-06-02 | ||
| Enamine | EN300-1846671-10.0g |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
668971-90-2 | 10g |
$4606.0 | 2023-06-02 | ||
| Enamine | EN300-1846671-1g |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
668971-90-2 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1846671-5g |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
668971-90-2 | 5g |
$1614.0 | 2023-09-19 |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
5-(2-Ethoxyphenyl)-1,2-Oxazole-3-Carboxylic Acid (CAS No. 668971-90-2): An Overview
5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS No. 668971-90-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The unique structure of 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid makes it a valuable candidate for various applications, including drug discovery and development.
The ethoxyphenyl substituent in the molecule provides additional functional groups that can be exploited for enhancing the compound's pharmacological properties. The oxazole ring is known for its stability and ability to form strong hydrogen bonds, which can influence the compound's interactions with biological targets. The carboxylic acid group further adds to the molecule's reactivity and solubility, making it suitable for a wide range of chemical reactions and biological assays.
Recent studies have highlighted the potential of 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2023) investigated the anti-inflammatory properties of this compound. The researchers found that 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
In another study published in Bioorganic & Medicinal Chemistry Letters (2022), the compound was evaluated for its anticancer activity. The results showed that 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid exhibited significant cytotoxic effects against several cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and disrupt cell cycle progression.
The structural flexibility of 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid also makes it an attractive scaffold for medicinal chemistry efforts. Researchers have used this compound as a starting point to synthesize a series of derivatives with enhanced biological activities. For example, a study published in European Journal of Medicinal Chemistry (2021) reported the synthesis and evaluation of several 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid derivatives as potential antiviral agents. The most promising derivative showed potent activity against influenza virus, making it a candidate for further development.
In addition to its therapeutic potential, 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid has been studied for its use in diagnostic imaging. A research team from the University of California (2020) explored the radiolabeling of this compound with technetium-99m for use in nuclear medicine. The labeled compound demonstrated excellent stability and selective uptake in target tissues, suggesting its potential as a diagnostic imaging agent.
The synthesis of 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid has been well-documented in the literature. A common synthetic route involves the reaction of 2-bromoethyl phenyl ether with 3-aminoacrylic acid followed by cyclization to form the oxazole ring. This method is efficient and scalable, making it suitable for large-scale production.
In conclusion, 5-(2-Ethoxyphenyl)-1,2-Oxazole-3-Carboxylic Acid (CAS No. 668971-90-2) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it a valuable scaffold for developing new therapeutic agents and diagnostic tools. Ongoing research continues to uncover new properties and potential uses of this compound, further solidifying its importance in the field.
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